6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
CAS No.: 916258-30-5
Cat. No.: VC2935885
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine - 916258-30-5](/images/structure/VC2935885.png)
Specification
CAS No. | 916258-30-5 |
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Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
Standard InChI Key | FMTJUZOGRRRITH-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC3=C(N2)C=C(C=N3)Br |
Canonical SMILES | C1CC1C2=NC3=C(N2)C=C(C=N3)Br |
Introduction
Chemical Structure and Properties
6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine consists of a fused imidazole and pyridine ring system (imidazo[4,5-b]pyridine core) with a bromine atom at the 6-position and a cyclopropyl group at the 2-position. The compound is characterized by the following properties:
Physical and Chemical Identifiers
Property | Value |
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CAS Number | 916258-30-5 |
IUPAC Name | 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine |
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.09 g/mol |
InChI Key | FMTJUZOGRRRITH-UHFFFAOYSA-N |
Physical Form | Powder |
Purity (Commercial) | 95% |
Structural Features
The structural features of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine include:
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A fused bicyclic imidazo[4,5-b]pyridine core
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A bromine substituent at the 6-position of the pyridine ring
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A cyclopropyl group at the 2-position of the imidazole ring
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An NH group at the 3-position that can participate in hydrogen bonding
These structural elements contribute to the compound's potential for interaction with biological targets, particularly kinases, which are known to interact with similar imidazo[4,5-b]pyridine derivatives .
Synthesis Methods
Core Structure Formation
The formation of 6-bromo-3H-imidazo[4,5-b]pyridine (the core structure without the cyclopropyl group) can be achieved through a reaction of 5-bromopyridine-2,3-diamine with triethylorthoformate and acetic acid:
"A solution of 5-bromopyridine-2,3-diamine (500 mg, 2.66 mmol), triethylorthoformate (5 mL), acetic acid (0.75 mL) and CH2Cl2 (2.5 mL) was irradiated in a microwave at 150 °C for 30 mins. The solvents were removed under reduced pressure and the residue was purified by column chromatography."
This reaction produces 6-bromo-3H-imidazo[4,5-b]pyridine with a yield of approximately 69% .
Protection Strategies
For further functionalization, protecting groups are often employed to control regioselectivity:
"N3-Protection of 6-Br- and 7-Cl-imidazo[4,5-b]pyridines was also achieved, with high regioselectivity observed in the case of the 7-chloro substituent which presumably hinders competing substitution at N1."
The N3-MEM (2-methoxyethoxymethyl) protecting group is commonly used, allowing for selective functionalization at other positions .
C2-Arylation and Modification
Applications in Medicinal Chemistry
Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives, particularly those with substituents at the 6-position (such as bromine), have demonstrated significant activity as kinase inhibitors:
"The incorporation of a Br or Cl substituent at the C6 position results in a significant increase in enzyme inhibitory activity with 6-Br/Cl derivatives >8-fold more potent relative to their unsubstituted counterparts."
This suggests that 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine may possess similar kinase inhibitory properties, making it a potential scaffold for developing targeted therapeutics.
Structural Advantages
The specific structural features of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine offer several advantages for drug development:
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The bromine at the 6-position enhances kinase inhibitory activity
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The cyclopropyl group at the 2-position may influence binding affinity and selectivity
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The NH group at the 3-position can serve as a hydrogen bond donor
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The planar imidazo[4,5-b]pyridine core facilitates binding to protein targets
Structure-Activity Relationships
Impact of the 6-Position Substituent
The presence of a bromine atom at the 6-position significantly influences the biological activity of imidazo[4,5-b]pyridine derivatives:
"Selected physicochemical properties for this class of compounds were also studied. The measured logD7.4 for compound 6 is 2.58."
Similar halogenated derivatives have shown enhanced kinase inhibitory activity, suggesting that the bromine substituent in 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine contributes positively to its potential biological effects.
Role of the Cyclopropyl Group
The cyclopropyl group at the 2-position likely influences:
While specific data on the role of the cyclopropyl group in 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is limited, structural analogues with similar substituents demonstrate enhanced binding to specific protein targets.
Acidic Properties
For related imidazo[4,5-b]pyridine derivatives, the acidic properties have been characterized:
"The acidic pKa of the imidazopyridine N3 proton was 9.51, consistent with a strong hydrogen bond donor."
This suggests that 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine likely exhibits similar hydrogen bonding capabilities, which can be crucial for interaction with biological targets.
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |
H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) |
The signal word for this compound is "Warning" .
Supplier | Package Size | Price (as of April 2025) |
---|---|---|
CymitQuimica | 50 mg | 496.00 € |
CymitQuimica | 500 mg | 1,350.00 € |
Sigma-Aldrich | Various | Contact supplier |
The compound is typically supplied with a purity of ≥95% .
Related Compounds and Structural Analogues
Direct Structural Analogues
Several structural analogues of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine have been described in the literature:
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6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8)
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Contains a cyclopropylmethyl group instead of a cyclopropyl group
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Molecular formula: C10H10BrN3
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Molecular weight: 252.11 g/mol
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6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 2172494-14-1)
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6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol (CAS: 148038-83-9)
Functionalization Patterns
Imidazo[4,5-b]pyridines can be functionalized at various positions:
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N-substitution at the 1- or 3-positions
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C-substitution at the 2-position
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Substitution on the pyridine ring at positions 5, 6, or 7
6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine represents a specific substitution pattern with the potential for further modification and optimization.
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